molecular formula C8H5F5N2O B8797820 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide

2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide

Cat. No. B8797820
M. Wt: 240.13 g/mol
InChI Key: VYYGIBIHKAKDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211232B1

Procedure details

Into an SUS reaction vessel was placed a mixed solvent of 1.5 L of methanol-water (volume ratio 1:2, the same tap water as that used in Example 2 was used as water) into which 99.09 g (1.50 mol) of 50% hydroxylamine aqueous solution was dissolved beforehand. Into the mixed solvent was added 103.56 g (500 mmol) of 2,3-difluoro-6-trifluoromethylbenzonitrile (I″). The reaction temperature stood at 60° C. for 7 hours and was returned to room temperature. In HPLC analysis of the reaction solution, it was shown that (I″) disappeared, 2,3-difluoro-6-trifluoromethylbenzamidoxime (II′) was mainly produced (yield 63.2%) and 2,3-difluoro-6-trifluoromethylbenzamide (III′) was noticeably produced as a byproduct (yield 16.6%).
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
99.09 g
Type
reactant
Reaction Step Two
Quantity
103.56 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[OH:2].[OH2:3].[NH2:4]O.[F:6][C:7]1[C:14]([F:15])=[CH:13][CH:12]=[C:11]([C:16]([F:19])([F:18])[F:17])[C:8]=1[C:9]#[N:10]>O>[F:6][C:7]1[C:14]([F:15])=[CH:13][CH:12]=[C:11]([C:16]([F:19])([F:17])[F:18])[C:8]=1[C:9](=[N:4][OH:3])[NH2:10].[F:6][C:7]1[C:14]([F:15])=[CH:13][CH:12]=[C:11]([C:16]([F:19])([F:17])[F:18])[C:8]=1[C:9]([NH2:10])=[O:2] |f:0.1|

Inputs

Step One
Name
Quantity
1.5 L
Type
reactant
Smiles
CO.O
Step Two
Name
Quantity
99.09 g
Type
reactant
Smiles
NO
Step Three
Name
Quantity
103.56 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1F)C(F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into an SUS reaction vessel was placed
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved beforehand
CUSTOM
Type
CUSTOM
Details
was returned to room temperature

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
FC1=C(C(N)=NO)C(=CC=C1F)C(F)(F)F
Name
Type
product
Smiles
FC1=C(C(=O)N)C(=CC=C1F)C(F)(F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06211232B1

Procedure details

Into an SUS reaction vessel was placed a mixed solvent of 1.5 L of methanol-water (volume ratio 1:2, the same tap water as that used in Example 2 was used as water) into which 99.09 g (1.50 mol) of 50% hydroxylamine aqueous solution was dissolved beforehand. Into the mixed solvent was added 103.56 g (500 mmol) of 2,3-difluoro-6-trifluoromethylbenzonitrile (I″). The reaction temperature stood at 60° C. for 7 hours and was returned to room temperature. In HPLC analysis of the reaction solution, it was shown that (I″) disappeared, 2,3-difluoro-6-trifluoromethylbenzamidoxime (II′) was mainly produced (yield 63.2%) and 2,3-difluoro-6-trifluoromethylbenzamide (III′) was noticeably produced as a byproduct (yield 16.6%).
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
99.09 g
Type
reactant
Reaction Step Two
Quantity
103.56 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[OH:2].[OH2:3].[NH2:4]O.[F:6][C:7]1[C:14]([F:15])=[CH:13][CH:12]=[C:11]([C:16]([F:19])([F:18])[F:17])[C:8]=1[C:9]#[N:10]>O>[F:6][C:7]1[C:14]([F:15])=[CH:13][CH:12]=[C:11]([C:16]([F:19])([F:17])[F:18])[C:8]=1[C:9](=[N:4][OH:3])[NH2:10].[F:6][C:7]1[C:14]([F:15])=[CH:13][CH:12]=[C:11]([C:16]([F:19])([F:17])[F:18])[C:8]=1[C:9]([NH2:10])=[O:2] |f:0.1|

Inputs

Step One
Name
Quantity
1.5 L
Type
reactant
Smiles
CO.O
Step Two
Name
Quantity
99.09 g
Type
reactant
Smiles
NO
Step Three
Name
Quantity
103.56 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1F)C(F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into an SUS reaction vessel was placed
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved beforehand
CUSTOM
Type
CUSTOM
Details
was returned to room temperature

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
FC1=C(C(N)=NO)C(=CC=C1F)C(F)(F)F
Name
Type
product
Smiles
FC1=C(C(=O)N)C(=CC=C1F)C(F)(F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06211232B1

Procedure details

Into an SUS reaction vessel was placed a mixed solvent of 1.5 L of methanol-water (volume ratio 1:2, the same tap water as that used in Example 2 was used as water) into which 99.09 g (1.50 mol) of 50% hydroxylamine aqueous solution was dissolved beforehand. Into the mixed solvent was added 103.56 g (500 mmol) of 2,3-difluoro-6-trifluoromethylbenzonitrile (I″). The reaction temperature stood at 60° C. for 7 hours and was returned to room temperature. In HPLC analysis of the reaction solution, it was shown that (I″) disappeared, 2,3-difluoro-6-trifluoromethylbenzamidoxime (II′) was mainly produced (yield 63.2%) and 2,3-difluoro-6-trifluoromethylbenzamide (III′) was noticeably produced as a byproduct (yield 16.6%).
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
99.09 g
Type
reactant
Reaction Step Two
Quantity
103.56 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[OH:2].[OH2:3].[NH2:4]O.[F:6][C:7]1[C:14]([F:15])=[CH:13][CH:12]=[C:11]([C:16]([F:19])([F:18])[F:17])[C:8]=1[C:9]#[N:10]>O>[F:6][C:7]1[C:14]([F:15])=[CH:13][CH:12]=[C:11]([C:16]([F:19])([F:17])[F:18])[C:8]=1[C:9](=[N:4][OH:3])[NH2:10].[F:6][C:7]1[C:14]([F:15])=[CH:13][CH:12]=[C:11]([C:16]([F:19])([F:17])[F:18])[C:8]=1[C:9]([NH2:10])=[O:2] |f:0.1|

Inputs

Step One
Name
Quantity
1.5 L
Type
reactant
Smiles
CO.O
Step Two
Name
Quantity
99.09 g
Type
reactant
Smiles
NO
Step Three
Name
Quantity
103.56 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1F)C(F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into an SUS reaction vessel was placed
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved beforehand
CUSTOM
Type
CUSTOM
Details
was returned to room temperature

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
FC1=C(C(N)=NO)C(=CC=C1F)C(F)(F)F
Name
Type
product
Smiles
FC1=C(C(=O)N)C(=CC=C1F)C(F)(F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.